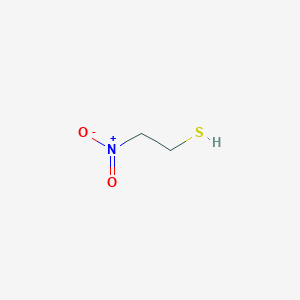

2-Nitroethane-1-thiol

Vue d'ensemble

Description

2-Nitroethane-1-thiol is a chemical compound with significant importance in various fields, including medical, environmental, and industrial research. It is characterized by the presence of both nitro and thiol functional groups, which contribute to its unique reactivity and applications.

Mécanisme D'action

Target of Action

Nitro compounds like nitroethane have been found to inhibit ruminal methanogenesis . This suggests that 2-Nitroethane-1-thiol might also interact with similar targets, affecting the metabolic activities of certain microorganisms.

Mode of Action

Nitro compounds, in general, are known for their high reactivity and oxidizing ability . They can undergo various chemical reactions, including reduction reactions, where the nitro group can be converted to amino groups (-NH2) through hydrogenation or other reduction methods .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 2-Nitroethane-1-thiol are not fully understood. It is known that nitroalkanes, such as nitromethane and nitroethane, are hazardous environmental pollutants due to their toxicity and carcinogenic activity . Nitroalkanes are involved in various biochemical reactions, and they interact with several enzymes, proteins, and other biomolecules . Nitronate monooxygenases (NMOs) are key enzymes in nitroalkane catabolism

Cellular Effects

The cellular effects of this compound are currently unknown. Given the known toxicity of nitroalkanes, it is possible that this compound could have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not well understood. Nitroalkanes are known to undergo reactions involving a Michael donor (an enolate or other nucleophile) and a Michael acceptor (usually an α,β-unsaturated carbonyl) to produce a Michael adduct by creating a carbon-carbon bond at the acceptor’s β-carbon . It is possible that this compound may undergo similar reactions, but this requires further study.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are currently unknown. Nitro compounds are known to be quite unstable in the thermodynamic sense

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are currently unknown. Nitroalkanes such as nitroethane have been found to inhibit ruminal methanogenesis in vitro, and both nitroethane and 2-nitroethanol were more effective in reducing ruminal methane (CH4) production than 2-nitro-1-propanol

Metabolic Pathways

The metabolic pathways that this compound is involved in are currently unknown. Nitroalkane oxidases (NAO, E.C. 1.7.3.1) are flavoproteins that catalyze the oxidation of neutral nitroalkanes to the corresponding aldehydes or ketones, releasing nitrite and transferring electrons to O2 to form H2O2

Transport and Distribution

The transport and distribution of this compound within cells and tissues are currently unknown. Thiol-mediated transportation is a promising approach in nanomedicine design for solid tumor therapy

Méthodes De Préparation

The synthesis of 2-Nitroethane-1-thiol can be achieved through various synthetic routes. One common method involves the reaction of 2-nitroethanol with thiourea under acidic conditions, followed by hydrolysis to yield this compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .

Analyse Des Réactions Chimiques

2-Nitroethane-1-thiol undergoes several types of chemical reactions due to the presence of both nitro and thiol groups. Some of the key reactions include:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and oxidizing agents such as hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

2-Nitroethane-1-thiol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through thiol-ene and thiol-yne click chemistry.

Biology: It is employed in the study of thiol-based redox biology and as a probe for thiol recognition in biological systems.

Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of polymers and other materials through thiol-ene and thiol-epoxy reactions.

Comparaison Avec Des Composés Similaires

2-Nitroethane-1-thiol can be compared with other nitroalkanes and thiols, such as nitromethane, nitroethane, 1-nitropropane, and 2-nitropropane . While these compounds share some reactivity due to the nitro group, the presence of the thiol group in this compound provides unique reactivity and applications, particularly in thiol-based chemistry and biology .

Conclusion

This compound is a versatile compound with significant importance in various fields of research and industry. Its unique combination of nitro and thiol groups allows for a wide range of chemical reactions and applications, making it a valuable tool in scientific research and industrial processes.

Propriétés

IUPAC Name |

2-nitroethanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2S/c4-3(5)1-2-6/h6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOGXYJKCOWWABM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60564052 | |

| Record name | 2-Nitroethane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53770-80-2 | |

| Record name | 2-Nitroethane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[2-(4-propanoylphenoxy)acetamido]benzoate](/img/structure/B7946085.png)

![2-[3-Nitro-4-[(2,2,2-trifluoroacetyl)amino]phenyl]acetic acid](/img/structure/B7946093.png)

![(2R,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-2-ylpropanoic acid](/img/structure/B7946123.png)